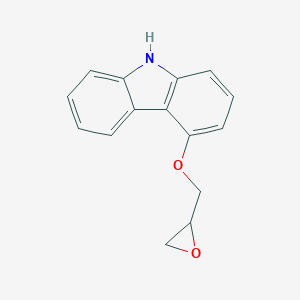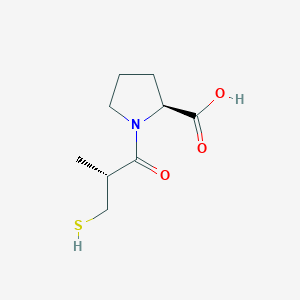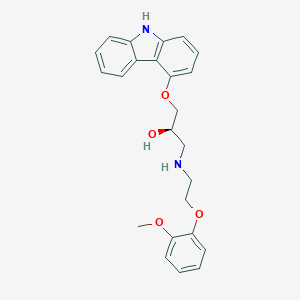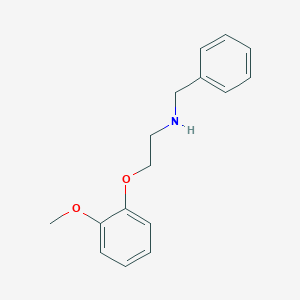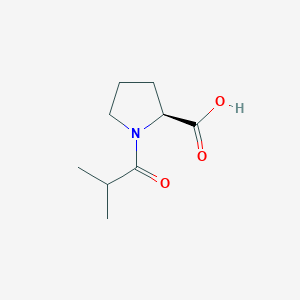
O-去甲基卡维地洛
描述
O-Desmethylcarvedilol is a chemical compound . It is a member of carbazoles .
Synthesis Analysis
Carvedilol, the parent drug of O-Desmethylcarvedilol, has been synthesized through various methods. One such method involves the preparation of carvedilol by a novel design of synthesis which has improved the yield. An optimized synthesis by screening different solvents and bases was proposed .
Molecular Structure Analysis
The molecular formula of O-Desmethylcarvedilol is C23H24N2O4 .
Chemical Reactions Analysis
Carvedilol, the parent drug of O-Desmethylcarvedilol, undergoes various chemical reactions in the body. Inhibitory study indicated the partial involvement of CYP2D6, CYP1A2, and CYP2E1 in the production of O-desmethyl carvedilol .
Physical And Chemical Properties Analysis
O-Desmethylcarvedilol has a molecular weight of 392.4 g/mol .
科学研究应用
Cardiovascular Pharmacology and Hypertension
ODMC, like its parent compound carvedilol, exhibits beta-adrenergic blocking activity. It acts as a non-selective beta-adrenergic antagonist, which makes it useful in managing hypertension and heart disease. Its dual action—both beta-blockade and peripheral vasodilation via alpha 1-adrenergic blockade—contributes to its antihypertensive effects .
Antiviral Potential Against SARS-CoV-2
Recent research has explored the potential of carvedilol and its metabolites in combating SARS-CoV-2 infection. Carvedilol has shown an impact on SARS-CoV-2 infection in clinical observations and basic studies. While further investigation is needed, computational approaches suggest that repurposing carvedilol could be a strategy to combat COVID-19 .
Cytochrome P450 Enzyme Interactions
Understanding the role of cytochrome P450 (CYP) enzymes in drug metabolism is crucial. ODMC undergoes CYP-mediated metabolism, particularly by CYP2C9. Genetic polymorphisms in CYP2C9 can significantly alter ODMC metabolism. Investigating these interactions helps refine drug dosing and optimize therapeutic outcomes .
Pharmacokinetics and Drug Interactions
Studies have explored ODMC’s pharmacokinetics, including its clearance, half-life, and bioavailability. Additionally, ODMC’s potential interactions with other drugs—especially those metabolized by CYP2C9—have been investigated. Clinicians consider these factors when prescribing carvedilol or assessing its safety profile .
Neuroprotective Effects
Emerging evidence suggests that ODMC may have neuroprotective properties. It modulates neurotransmitter release and may offer benefits in neurodegenerative conditions. However, further research is needed to elucidate its mechanisms and clinical relevance .
Metabolomics and Biomarker Discovery
Researchers have explored ODMC as a potential biomarker in various contexts. Its presence in biological samples (e.g., urine) can provide insights into drug metabolism, patient compliance, and disease progression. Metabolomics studies aim to identify ODMC-related biomarkers for diagnostic or prognostic purposes .
作用机制
Target of Action
O-Desmethylcarvedilol is an active metabolite of carvedilol, a non-selective beta-adrenergic antagonist . It is primarily catalyzed by the enzyme CYP2C9 . It only has minor beta-blocking action and no activity with the alpha1 adrenergic receptors .
Mode of Action
O-Desmethylcarvedilol interacts with its targets, primarily the enzyme CYP2C9, to exert its effects . Despite the predominant role of CYP2C9, O-Desmethylcarvedilol plasma concentrations are detectable in CYP2C9 poor metabolizer individuals who lack any CYP2C9 activity . This suggests that other cytochrome P450 enzymes can be involved in the O-Desmethylcarvedilol production .
Biochemical Pathways
The main pathways of carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation . Demethylation of carvedilol results in the formation of O-Desmethylcarvedilol . In-vitro experiments implicate the partial involvement of CYP2D6, CYP1A2, and CYP2E1 in the formation of O-Desmethylcarvedilol in human liver microsomes .
Pharmacokinetics
Carvedilol is a highly lipophilic drug which is rapidly absorbed from the GI tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug .
Result of Action
The result of O-Desmethylcarvedilol’s action is primarily the minor beta-blocking effect . This effect is due to its interaction with the enzyme CYP2C9 .
Action Environment
The action of O-Desmethylcarvedilol is influenced by various environmental factors. For instance, the presence of other cytochrome P450 enzymes can contribute to the production of O-Desmethylcarvedilol . Additionally, genetic polymorphisms in CYP2C9 can affect the metabolism of carvedilol and the formation of O-Desmethylcarvedilol .
安全和危害
属性
IUPAC Name |
2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUKPPPYYOKVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60993727 | |
| Record name | 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Desmethylcarvedilol | |
CAS RN |
72956-44-6 | |
| Record name | Desmethylcarvedilol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60993727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESMETHYLCARVEDILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0HIU4LI95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is O-Desmethylcarvedilol formed in the body, and which enzymes are primarily involved?
A1: O-Desmethylcarvedilol (DMC) is generated through the metabolic process of O-demethylation of carvedilol within the body. Research suggests that the cytochrome P450 enzyme CYP2C11 plays a major role in this metabolic pathway. This conclusion stems from observations of sex differences in DMC formation in rats, with no significant strain differences. Additionally, the use of anti-CYP2C11 antibodies significantly inhibited the demethylation process. []
Q2: Does the formation of O-Desmethylcarvedilol differ between healthy individuals and those with type 2 diabetes?
A2: Interestingly, research indicates that the pharmacokinetics of O-Desmethylcarvedilol enantiomers differ between healthy individuals and patients with type 2 diabetes mellitus. Specifically, the area under the curve (AUC) values, representing the total exposure to the drug over time, were found to be lower for both (R)-(+)-DMC and (S)-(–)-DMC in type 2 diabetes patients compared to healthy volunteers. [] This suggests an altered metabolic profile in the context of diabetes, potentially influencing the drug's overall efficacy and requiring further investigation.
Q3: Can you elaborate on the significance of observing both (R)-(+)- and (S)-(–)- enantiomers of O-Desmethylcarvedilol?
A3: Carvedilol, the parent drug of O-Desmethylcarvedilol, exists as a racemic mixture, meaning it comprises two mirror-image forms (enantiomers) with potentially different pharmacological activities. The research highlights that this difference in activity extends to the metabolites as well. Specifically, the plasma concentrations of (R)-(+)-carvedilol, (R)-(+)-DMC, and (R)-(+)-OHC (another metabolite, hydroxyphenylcarvedilol) were consistently higher than their corresponding (S)-(–) enantiomers across all studied groups. [] This finding underscores the importance of considering stereoselectivity in drug metabolism and its potential influence on therapeutic outcomes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)

![2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate](/img/structure/B193003.png)



